3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine
CAS No.: 1203566-36-2
Cat. No.: VC0177540
Molecular Formula: C16H26IN3OSi
Molecular Weight: 431.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203566-36-2 |
|---|---|
| Molecular Formula | C16H26IN3OSi |
| Molecular Weight | 431.393 |
| IUPAC Name | 3-iodo-N-(2-methylpropyl)-1-(trimethylsilylmethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |
| Standard InChI | InChI=1S/C16H26IN3OSi/c1-12(2)8-19-14-6-7-18-16-15(14)13(17)9-20(16)10-21-11-22(3,4)5/h6-7,9,12H,8,10-11H2,1-5H3,(H,18,19) |
| Standard InChI Key | ULJFUJYLLUGCAK-UHFFFAOYSA-N |
| SMILES | CC(C)CNC1=C2C(=CN(C2=NC=C1)COC[Si](C)(C)C)I |
Introduction
Overview of the Compound
Chemical Name:
3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine
Key Features:
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Core Structure: Pyrrolo[2,3-b]pyridine is a fused heterocyclic system often found in biologically active molecules.
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Functional Groups:
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Iodine (I): A halogen substituent known for increasing molecular weight and influencing pharmacokinetics.
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Isobutyl Group: A hydrophobic alkyl chain that may enhance lipophilicity.
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Trimethylsilyl Methoxy Methyl (TMSMOM) Ether: A protecting group often used to stabilize reactive hydroxyl groups during synthesis.
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Amine (-NH2): A functional group that can participate in hydrogen bonding and increase solubility.
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Pharmaceutical Relevance
Compounds containing the pyrrolo[2,3-b]pyridine scaffold are frequently studied for their broad biological activities, including:
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Kinase Inhibition: This scaffold is common in kinase inhibitors used in cancer therapy.
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Anti-inflammatory Agents: Similar compounds have been evaluated for their ability to inhibit enzymes like 5-lipoxygenase.
Synthetic Intermediates
The presence of iodine and trimethylsilyl groups suggests this compound could serve as a versatile intermediate in organic synthesis:
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Cross-Coupling Reactions: The iodine atom enables Suzuki or Sonogashira coupling to introduce diverse substituents.
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Protecting Group Chemistry: The TMSMOM ether can be selectively removed under acidic conditions, revealing reactive hydroxyl groups.
Molecular Formula
The exact molecular formula can be deduced based on the substituents:
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Core: Pyrrolo[2,3-b]pyridine
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Substituents: Iodine, isobutyl, TMSMOM, and amine groups.
Spectroscopic Characterization
To confirm the structure, typical techniques include:
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NMR Spectroscopy:
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Proton () and Carbon () NMR would reveal chemical shifts corresponding to the aromatic protons of pyridine and the aliphatic protons of isobutyl and TMSMOM groups.
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Mass Spectrometry (MS):
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High-resolution MS would confirm the molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for amine () and ether () groups.
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Hypothetical Synthesis Pathway
A plausible synthetic route could involve:
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Formation of the Pyrrolo[2,3-b]pyridine Core:
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Cyclization reactions starting from pyridine derivatives.
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Introduction of Iodine:
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Electrophilic iodination using iodine or N-iodosuccinimide (NIS).
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Attachment of Isobutyl Amine:
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Nucleophilic substitution or reductive amination.
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Protection with TMSMOM Ether:
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Reaction with trimethylsilyl chloride in the presence of a base.
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Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHINOSi |
| Molecular Weight | ~410 g/mol |
| Functional Groups | Iodine, Amine, Trimethylsilyl Ether |
| Solubility | Likely soluble in organic solvents (e.g., DCM). |
| Potential Applications | Pharmaceutical intermediate, synthetic precursor |
Research Implications
The unique combination of functional groups makes this compound valuable for:
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Drug Discovery: Modifications to the scaffold could yield novel therapeutics.
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Synthetic Chemistry: Its reactivity offers opportunities for constructing complex molecules.
Further studies would require experimental validation of its properties and activities through synthesis and biological assays.
If you have access to additional experimental data or specific research goals related to this compound, further analysis can be tailored accordingly.
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